4-(2-Hydroxy-1-phenylethyl)-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
The compound seems to be a complex organic molecule. It appears to contain a thiazinane ring, which is a six-membered ring with one sulfur and one nitrogen atom . The “2-Hydroxy-1-phenylethyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) and a hydroxy group (an -OH group), which are common in many organic compounds .
Chemical Reactions Analysis
Again, specific chemical reactions involving your compound are not available. But, a study on the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate via lipase-catalyzed transesterification reaction might be relevant .Scientific Research Applications
Synthesis of Substituted 1,5-Benzodiazepines
A study by Yuskovets et al. (2006) showcases the three-component condensation of 5-acetyl-4-hydroxy-3,6-dihydro-2H-1,3-thiazine-2,6-dione with o-phenylenediamine and carbonyl compounds, facilitating the synthesis of substituted 1,5-benzodiazepines. This approach represents a convenient method for generating a class of compounds with significant pharmacological interest, highlighting the versatility of thiazinane diones as precursors in heterocyclic chemistry (Yuskovets, Berzhe, & Ivin, 2006).
Inhibitors of HCV NS5B Polymerase
Research conducted by Ellis et al. (2008) identified 4-(1,1-Dioxo-1,4-dihydro-1lambda(6)-benzo[1,4]thiazin-3-yl)-5-hydroxy-2H-pyridazin-3-one analogs as novel inhibitors of HCV NS5B polymerase. The structure-based design led to compounds exhibiting potent inhibitory activities, demonstrating the potential of thiazinane derivatives in the development of antiviral agents (Ellis et al., 2008).
Novel Tricycles Development
Li et al. (2007) reported the design and synthesis of novel tricycles based on 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one. These compounds integrate two privileged structures into one skeleton, showcasing an innovative approach to creating multifunctional molecules with potential therapeutic applications (Li, Wang, Chen, Yuan, & Liu, 2007).
Optical Non-Linearity in Arylmethylene-1,3-Indandione Based Molecular Glasses
A study by Seniutinas et al. (2012) explored the synthesis and new optical features of indan-1,3-dione class structures, revealing their significant third-order non-linear susceptibility. This research underscores the potential of thiazinane derivatives in the development of advanced optical materials with high non-linear optical properties (Seniutinas, Tomašiūnas, Czaplicki, Sahraoui, Daškevičienė, Getautis, & Balevičius, 2012).
Future Directions
Properties
IUPAC Name |
2-(1,1-dioxo-1,4-thiazinan-4-yl)-2-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-10-12(11-4-2-1-3-5-11)13-6-8-17(15,16)9-7-13/h1-5,12,14H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOVHBMFJDSYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C(CO)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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